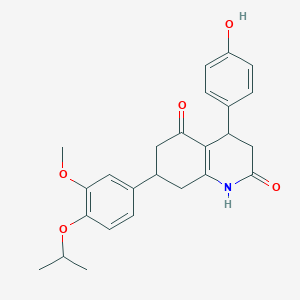

4-(4-hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinedione derivatives involves several key steps, including the formation of the quinoline ring system and the introduction of substituents at specific positions to achieve the desired chemical structure. Techniques such as cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution are commonly employed. While the specific synthetic route for this compound is not detailed in the available literature, similar compounds have been synthesized through approaches that involve constructing the quinoline core followed by functionalization at various positions (Chien‐Ting Chen et al., 2011; T. Shahani et al., 2010).

Molecular Structure Analysis

The molecular structure of quinolinediones is characterized by a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of hydroxy, methoxy, and isopropoxy substituents in the compound contributes to its unique chemical behavior and potential interactions. X-ray crystallography and computational modeling are common methods used to analyze the structure and confirm the geometry of such molecules (T. Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions, due to the reactive sites on the quinoline ring and the presence of functional groups. Their chemical properties are influenced by the nature and position of substituents, which can affect their reactivity, stability, and interactions with other molecules. Studies on similar compounds have shown that modifications at specific positions can significantly alter their chemical behavior (S. Nomura et al., 2004; E. A. Al-Taifi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior

A study by Bautista-Martínez et al. (2004) explored the electrochemical behavior of quinones similar to the compound . They found that quinones with hydroxy groups are reduced more easily compared to their methylated derivatives, indicating potential applications in electrochemical processes (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Anticancer Activity

Chen et al. (2011) synthesized and evaluated quinolin-4-one analogs, related to the compound in focus, for their anticancer activity. They discovered that certain analogs showed selective and potent inhibitory activity against specific cancer cells, highlighting the potential of these compounds in anticancer research (Chen et al., 2011).

Corrosion Inhibition

Erdoğan et al. (2017) conducted a computational study on quinoline derivatives as corrosion inhibitors. They found that certain quinoline derivatives, which are structurally related to the compound , exhibit effective corrosion inhibition properties, suggesting potential applications in materials science (Erdoğan et al., 2017).

Diuretic Properties

Shishkina et al. (2018) identified polymorphic modifications of a quinoline carboxamide with strong diuretic properties. This implies that similar compounds, including the one being discussed, could be explored for their potential use in treating conditions like hypertension (Shishkina et al., 2018).

Green Corrosion Inhibitors

Singh et al. (2016) analyzed the effect of quinoline derivatives as corrosion inhibitors, which again highlights the potential application of the compound in focus in reducing corrosion, especially in eco-friendly methods (Singh, Srivastava, & Quraishi, 2016).

Eigenschaften

IUPAC Name |

4-(4-hydroxyphenyl)-7-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c1-14(2)31-22-9-6-16(12-23(22)30-3)17-10-20-25(21(28)11-17)19(13-24(29)26-20)15-4-7-18(27)8-5-15/h4-9,12,14,17,19,27H,10-11,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLJAPZEVIUZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)O)C(=O)C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401111907 | |

| Record name | 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)-7-(4-isopropoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione | |

CAS RN |

879047-75-3 | |

| Record name | 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879047-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6,7,8-Tetrahydro-4-(4-hydroxyphenyl)-7-[3-methoxy-4-(1-methylethoxy)phenyl]-2,5(1H,3H)-quinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401111907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2,4-dichloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560224.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)